molecular formula C17H25N3O11 B3251636 2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt CAS No. 210418-02-3

2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt

Cat. No. B3251636
CAS RN: 210418-02-3
M. Wt: 447.4 g/mol
InChI Key: XTRDXLWOELJKNO-MLFSYFRJSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to “2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt” involves complex chemical reactions . For instance, a tandem relay catalytic protocol using both Pd and isothiourea catalysis has been developed for the enantioselective synthesis of α-amino acid derivatives containing two stereogenic centers from readily accessible N, N -disubstituted glycine aryl esters and allylic phosphates .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with “2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt” are not directly available from the search results .

Mechanism of Action

Target of Action

Similar compounds have been used in organic synthesis , suggesting that this compound may interact with various organic molecules to facilitate chemical reactions.

Mode of Action

It’s known that similar nitrophenyl compounds can participate in various chemical reactions, such as the suzuki–miyaura cross-coupling , which involves the formation of carbon-carbon bonds. This suggests that the compound may interact with its targets to facilitate bond formation or breaking, leading to changes in the chemical structure of the targets.

Biochemical Pathways

Similar nitrophenyl compounds have been used in organic synthesis , indicating that this compound may affect various biochemical pathways involved in the synthesis of organic molecules.

Result of Action

Given its potential role in organic synthesis , it’s plausible that the compound could facilitate the formation or breaking of chemical bonds, leading to changes in the structure of organic molecules.

Action Environment

It’s known that environmental conditions such as temperature, ph, and the presence of other chemicals can affect the rate and outcome of chemical reactions .

properties

IUPAC Name

azanium;(2S,4S,5R,6R)-5-acetamido-4-hydroxy-2-(4-nitrophenoxy)-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O11.H3N/c1-8(21)18-13-11(22)6-17(16(25)26,30-15(13)14(24)12(23)7-20)29-10-4-2-9(3-5-10)19(27)28;/h2-5,11-15,20,22-24H,6-7H2,1H3,(H,18,21)(H,25,26);1H3/t11-,12+,13+,14+,15+,17+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRDXLWOELJKNO-MLFSYFRJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-])O.[NH4+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 2
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 3
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 4
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 5
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt
Reactant of Route 6
2-O-(4-Nitrophenyl)-a-D-N-acetylneuraminic acid ammonium salt

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